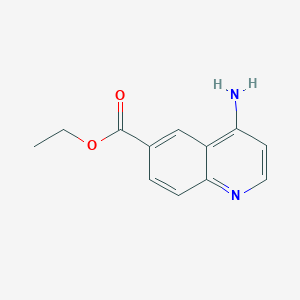

Ethyl 4-aminoquinoline-6-carboxylate

Descripción general

Descripción

Ethyl 4-aminoquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antimalarial, anticancer, and antibacterial properties . This compound, with its unique structure, is of particular interest in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

The synthesis of ethyl 4-aminoquinoline-6-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroquinoline and ethyl cyanoacetate.

Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base in ethanol. The mixture is heated to reflux to facilitate the reaction.

Product Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Ethyl 4-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Antimalarial Activity

1. Mechanism of Action

Ethyl 4-aminoquinoline-6-carboxylate belongs to the 4-aminoquinoline class, which is known for its efficacy against malaria. The compound targets the Plasmodium falciparum parasite by inhibiting heme polymerization, a critical process in the parasite's digestion of hemoglobin. This inhibition leads to the accumulation of toxic free heme within the parasite, ultimately resulting in cell death .

2. Structure-Activity Relationships (SARs)

Research indicates that modifications to the 4-aminoquinoline structure can enhance its antimalarial potency. For instance, the introduction of various substituents at specific positions on the quinoline ring has been shown to affect binding affinity and biological activity. Compounds with a 7-chloro group and a 4-amino group exhibit superior activity due to their ability to accumulate in the acidic food vacuole of the parasite .

Case Studies and Research Findings

3. Hybrid Compounds

Recent studies have focused on synthesizing hybrid compounds that combine this compound with other pharmacophores such as pyrimidines and thiosemicarbazones. These hybrids have shown improved antiplasmodial activities compared to their parent compounds, indicating that structural diversification can lead to better therapeutic agents .

Other Potential Applications

1. Antimicrobial Properties

Beyond its antimalarial effects, this compound and its derivatives are being investigated for their antimicrobial properties. Preliminary studies suggest that these compounds may exhibit activity against various bacterial strains, although more research is needed to fully elucidate these effects .

2. Drug Development

The compound's favorable pharmacokinetic properties make it a candidate for further development in drug formulation. Its low cytotoxicity against mammalian cells indicates potential for safe therapeutic use when properly dosed .

Mecanismo De Acción

The mechanism of action of ethyl 4-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimalarial activity, it is believed to inhibit heme polymerase, leading to the accumulation of toxic heme within the parasite, ultimately causing its death . In anticancer applications, the compound may interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Ethyl 4-aminoquinoline-6-carboxylate can be compared with other quinoline derivatives such as chloroquine, hydroxychloroquine, and amodiaquine. These compounds share a similar quinoline core structure but differ in their substituents, which influence their biological activities and therapeutic applications . For example:

Chloroquine: Widely used as an antimalarial drug, it has a similar mechanism of action but different pharmacokinetic properties.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, making it less toxic and suitable for long-term use in autoimmune diseases.

Amodiaquine: Another antimalarial drug with a different side chain, providing a broader spectrum of activity against resistant strains.

This compound stands out due to its unique combination of substituents, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects.

Actividad Biológica

Ethyl 4-aminoquinoline-6-carboxylate is a compound belonging to the aminoquinoline class, recognized for its diverse biological activities, particularly in antimalarial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target and Mode of Action

This compound primarily targets the malaria parasite Plasmodium falciparum. Its mechanism of action is believed to involve the inhibition of heme polymerase, which is crucial for the detoxification of heme within the parasite. By disrupting this process, the compound leads to the accumulation of toxic free heme, ultimately resulting in parasite death.

Biochemical Pathways

The compound affects several biochemical pathways:

- Heme Detoxification Pathway : Inhibition of heme polymerization disrupts the detoxification process in Plasmodium falciparum, leading to increased levels of toxic heme.

- Nucleic Acid Biosynthesis : this compound has also shown potential in inhibiting enzymes involved in nucleic acid synthesis, suggesting anticancer properties.

This compound exhibits significant interactions with various biological targets:

- Enzymes and Proteins : The compound interacts with enzymes critical for the survival and proliferation of Plasmodium falciparum, including lactate dehydrogenase. Molecular docking studies indicate potential effective inhibition of these enzymes.

- Cellular Effects : It influences cellular functions by modulating signaling pathways and gene expression, impacting cellular metabolism and function across different cell types.

Antimalarial Activity

A series of studies have demonstrated the antimalarial efficacy of this compound:

- In Vitro Studies : The compound exhibited potent antiplasmodial activity against both chloroquine-sensitive (3D7) and resistant (K1) strains of Plasmodium falciparum, with IC50 values ranging from 13.2 to 45.5 nM .

- In Vivo Efficacy : In mouse models infected with P. berghei, compounds derived from this compound showed excellent oral efficacy, with effective doses (ED90) below 1 mg/kg when administered over several days .

Anticancer Properties

Recent research suggests that derivatives of this compound may possess anticancer properties:

- Synergistic Effects with Chemotherapy : Studies indicated that combining this compound with traditional chemotherapeutics could enhance cancer cell-killing effects, particularly in specific cancer types .

- Mechanisms of Action : The potential anticancer activity may arise from its ability to inhibit critical cellular processes involved in tumor growth and survival .

Comparative Analysis

The following table summarizes the biological activities and efficacies of this compound compared to other related compounds:

| Compound | Activity Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimalarial | 13.2 - 45.5 | Inhibition of heme polymerase |

| Chloroquine | Antimalarial | ~50 | Inhibition of heme polymerization |

| Amodiaquine | Antimalarial | ~30 | Inhibition of heme polymerization |

| Novel Quinoline Derivatives | Anticancer | Varies | Inhibition of nucleic acid biosynthesis |

Propiedades

IUPAC Name |

ethyl 4-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKZZVMTGSJGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.